Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate
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Overview
Description
Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate is a complex organic compound with a unique structure that includes a quinoxaline ring, a phenylcarbamothioyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate typically involves multiple steps, starting with the formation of the quinoxaline ring. This can be achieved through the condensation of appropriate diamines with diketones. The phenylcarbamothioyl group is introduced via a reaction with phenyl isothiocyanate, and the ester group is formed through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The phenylcarbamothioyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while reduction could produce a hydroxyquinoxaline derivative .
Scientific Research Applications
Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The phenylcarbamothioyl group can form specific interactions with active sites, while the quinoxaline ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2R,4aS,8aR)-3-oxo-1-(phenylcarbamothioyl)-decahydroquinoxalin-2-yl]acetate
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the quinoxaline ring and the phenylcarbamothioyl group provides a distinct set of chemical properties that can be exploited in various fields .
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
methyl 2-[3-oxo-1-(phenylcarbamothioyl)-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate |
InChI |
InChI=1S/C18H23N3O3S/c1-24-16(22)11-15-17(23)20-13-9-5-6-10-14(13)21(15)18(25)19-12-7-3-2-4-8-12/h2-4,7-8,13-15H,5-6,9-11H2,1H3,(H,19,25)(H,20,23) |
InChI Key |
NNJKRZBHSBAUTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=O)NC2CCCCC2N1C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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